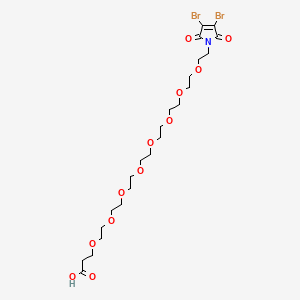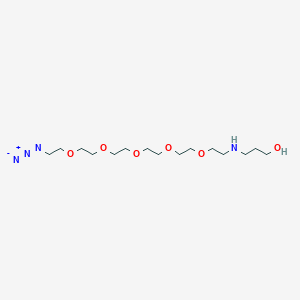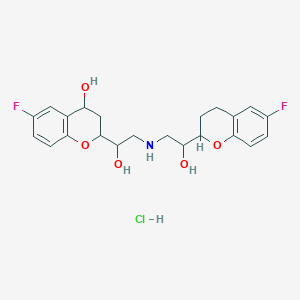
AM-1235
説明
AM1235 is a potent synthetic cannabinoid (CB) with Ki values of 1.5 and 20.4 nM for the CB1 and CB2 receptors, respectively. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
AM-1235 is a drug that acts as a potent and is selective agonist for the cannabinoid receptor CB1.
科学的研究の応用
薬理学
AM-1235は、カンナビノイド受容体CB1に対する強力で合理的に選択的なアゴニストです {svg_1}. CB1ではKiが1.5 nM、CB2では20.4 nMです {svg_2}. インドール環への6-ニトロ置換は、未置換の親化合物AM-2201と比較して、CB1とCB2の両方の親和性を低下させます {svg_3}. これは、薬理学の分野、特にカンナビノイド受容体とそのさまざまな生理学的プロセスにおける役割の研究における潜在的な候補となります {svg_4}.
医学
カンナビノイド受容体CB1に対する強力で選択的なアゴニズム特性を考えると、this compoundは、特にエンドカンナビノイド系が関与する疾患や状態の研究において、医学研究で使用できる可能性があります {svg_5}. ただし、その潜在的な治療的用途を完全に理解するためには、さらなる研究が必要です。
神経科学
This compoundが選択的にアゴナイズするカンナビノイド受容体CB1は、主に脳に存在します {svg_6}. これは、this compoundを神経科学研究で使用して、さまざまな神経学的および精神医学的障害におけるエンドカンナビノイド系の役割を研究できることを示唆しています {svg_7}.
生化学
This compoundは、生化学研究で使用して、カンナビノイド受容体の構造と機能、およびエンドカンナビノイド系に関与する生化学経路を研究できます {svg_8}.
毒性学
This compoundの代謝は、JWH-018の代謝とはわずかに異なります {svg_9}. This compoundのN-脱アルキル化は、ペンタンではなくフルオロペンタンを生成します {svg_10}. フルオロペンタンは、アルキル化剤として機能するか、またはさらに代謝されて有毒なフルオロ酢酸になる可能性があると推測されています {svg_11}. これにより、this compoundは毒性学研究のための潜在的な化合物となります。
作用機序
Target of Action
AM-1235, also known as 1-(5-fluoropentyl)-6-nitroindol-3-yl-naphthalen-1-ylmethanone, is a potent and reasonably selective agonist for the cannabinoid receptor CB1 . The CB1 receptor is primarily located in the brain and is involved in various physiological processes, including mood regulation, pain sensation, and appetite .
Mode of Action
This compound binds to the CB1 receptor with a Ki of 1.5 nM, compared to 20.4 nM at the CB2 receptor . The 6-nitro substitution on the indole ring reduces affinity for both CB1 and CB2 relative to the unsubstituted parent compound AM-2201. Cb2 affinity is reduced much more, resulting in a cb1 selectivity of around 13 times . This interaction with the CB1 receptor triggers a series of intracellular events, leading to the physiological effects associated with cannabinoids.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system (ECS). The ECS plays a pivotal role in regulating numerous biological functions, spanning neurodevelopment, cognition, mood, sleep, appetite, and reward . By acting as an agonist at the CB1 receptor, this compound modulates the signaling within this system, influencing these physiological processes.
Pharmacokinetics
The pharmacokinetic data of JWH-018 are generally applicable to this compound . This compound metabolism differs only slightly from that of JWH-018. This compound N-dealkylation produces fluoropentane instead of pentane (or plain alkanes in general) . It has been speculated that the fluoropentane might function as an alkylating agent or is further metabolized into toxic fluoroacetic acid .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with the CB1 receptor. As a potent CB1 agonist, this compound can modulate neurotransmitter release in the brain, affecting various physiological processes such as mood, pain sensation, and appetite .
特性
IUPAC Name |
[1-(5-fluoropentyl)-6-nitroindol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-13-4-1-5-14-26-16-22(20-12-11-18(27(29)30)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16H,1,4-5,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGVQORPSNNMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)[N+](=O)[O-])CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187159 | |
| Record name | AM-1235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335161-27-8 | |
| Record name | [1-(5-Fluoropentyl)-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-1235 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-1235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-1235 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HV9AH611M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene](/img/structure/B1192079.png)




![3-Hydroxy-N-{(2s,3r)-3-Hydroxy-4-[(2-Methylpropyl){[5-(1,2-Oxazol-5-Yl)thiophen-2-Yl]sulfonyl}amino]-1-Phenylbutan-2-Yl}benzamide](/img/structure/B1192087.png)
![2-[(1S)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-5-fluoro-N-methyl-3-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B1192092.png)
